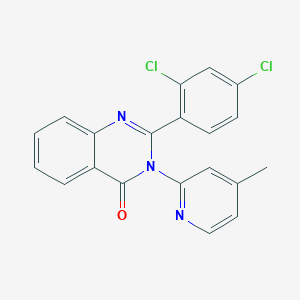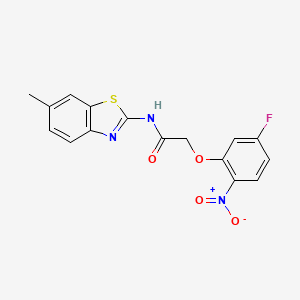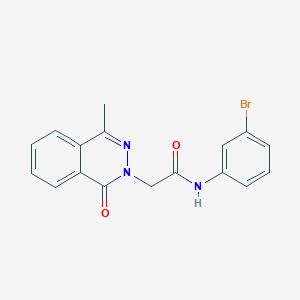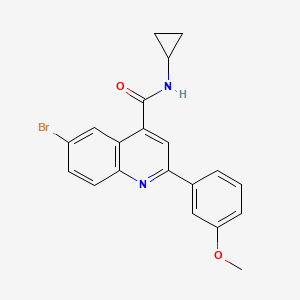
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone, also known as AG-1478, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase activity. The EGFR is a transmembrane receptor that is involved in the regulation of cell growth, proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of its substrates, leading to the inhibition of downstream signaling pathways. This results in the inhibition of cell proliferation, migration, and survival, and induction of apoptosis in cancer cells that depend on EGFR signaling for their growth.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells, both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells that are resistant to these treatments. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been used in preclinical studies to evaluate the potential of EGFR inhibition as a therapeutic strategy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has several advantages as a tool compound for scientific research. It is highly selective for EGFR tyrosine kinase activity, with little or no effect on other receptor tyrosine kinases. It is also relatively stable and can be stored for extended periods of time without degradation. However, 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has some limitations as well. It is not a clinically approved drug and has not been extensively tested for its safety and toxicity in humans. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
For research include the development of EGFR inhibitors that can overcome resistance mechanisms, such as mutations in the EGFR kinase domain or activation of alternative signaling pathways. Another direction is the investigation of the role of EGFR signaling in non-cancerous diseases, such as neurodegenerative disorders and inflammatory diseases. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone and its derivatives will continue to be valuable tools for scientific research in these areas.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively used as a tool compound in scientific research to investigate the role of EGFR signaling in various cellular processes. It has been shown to selectively inhibit EGFR tyrosine kinase activity with an IC50 value of 3 nM, while having little or no effect on other receptor tyrosine kinases. 2-(2,4-dichlorophenyl)-3-(4-methyl-2-pyridinyl)-4(3H)-quinazolinone has been used to study the downstream signaling pathways activated by EGFR, such as the Ras/MAPK and PI3K/Akt pathways, and their roles in cell proliferation, migration, and survival.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-methylpyridin-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c1-12-8-9-23-18(10-12)25-19(14-7-6-13(21)11-16(14)22)24-17-5-3-2-4-15(17)20(25)26/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRCVNQXLLIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B3482220.png)



![3-amino-N-(3,4-dimethoxyphenyl)-4-phenyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3482250.png)
![1-ethyl-3-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3482254.png)
![N-[2-(aminocarbonyl)phenyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B3482266.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3482273.png)


![N-(2-{[(4-ethoxyphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3482304.png)

![ethyl 4-[(2-bromo-4-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B3482314.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B3482316.png)